Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate
Description
Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 4-chlorophenyl group at position 2 and an ethyl carbamate moiety at position 2. Its molecular formula is C₁₄H₁₂ClN₃O₂, with a molar mass of 289.72 g/mol (estimated based on structural analogs) . The compound is synthesized via condensation reactions involving substituted aminopyrimidines and activated carbonyl derivatives, as exemplified in related imidazo[1,2-a]pyrimidine syntheses .
The 4-chlorophenyl group enhances lipophilicity and may influence receptor-binding affinity, while the carbamate group contributes to metabolic stability and bioavailability .
Properties
Molecular Formula |
C15H13ClN4O2 |
|---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate |
InChI |
InChI=1S/C15H13ClN4O2/c1-2-22-15(21)19-13-12(10-4-6-11(16)7-5-10)18-14-17-8-3-9-20(13)14/h3-9H,2H2,1H3,(H,19,21) |
InChI Key |
LQDCOTIFUZHDQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and isocyanate under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Core Heterocycle Variations: Pyrimidine vs. Pyridine
The substitution of the pyrimidine ring with pyridine significantly alters electronic properties and bioactivity:
Key Findings :
Substituent Effects on the Aromatic Ring
Variations in the aryl substituent modulate lipophilicity and target affinity:
Key Findings :
Functional Group Modifications at Position 3
The nature of the substituent at position 3 critically impacts pharmacological properties:
Biological Activity
Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions that can include cyclization and substitution processes. For example, a common method involves the reaction of 4-chlorobenzaldehyde with 2-aminopyrimidine derivatives under acidic conditions to form the imidazopyrimidine core, followed by carbamate formation through the reaction with ethyl chloroformate.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that compounds with chlorinated phenyl substituents exhibit enhanced antimicrobial activity due to increased lipophilicity and electrophilicity, which facilitate better penetration into bacterial cells.
Key Findings:
- The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values for various strains were reported, with some showing MIC as low as 16 µg/mL against resistant strains like Enterococcus faecium AR-0783 .
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. faecium AR-0783 | 16 | High |
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promising anticancer activity. Studies have indicated that it selectively reduces cell viability in certain cancer cell lines.
Case Studies:
- Caco-2 Cell Line: The compound reduced viability to approximately 39.8% at a concentration of 10 µM compared to untreated controls (p < 0.001) .
- A549 Cell Line: It exhibited reduced activity against A549 cells but still showed some level of cytotoxicity (viability around 55% at 10 µM) .
Comparison of Anticancer Efficacy:
| Cell Line | Viability (%) at 10 µM | p-value |
|---|---|---|
| Caco-2 | 39.8 | <0.001 |
| A549 | 55.0 | Not significant |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Kinases: Similar compounds have been noted for their ability to inhibit kinases such as c-KIT, which is implicated in various cancers.
- Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
